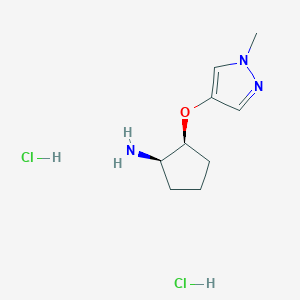![molecular formula C25H25FN4O2S B13353299 N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a cyano-substituted cyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyano-Substituted Cyclohexyl Moiety: This step involves the reaction of a cyano-substituted cyclohexylamine with the quinazolinone intermediate.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the cyano-substituted cyclohexyl moiety using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The quinazolinone core is a common scaffold in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Biological Probes: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industry
Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
作用機序
The mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
特性
分子式 |
C25H25FN4O2S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
N-(1-cyano-4-methylcyclohexyl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-17-11-13-25(16-27,14-12-17)29(2)22(31)15-33-24-28-20-9-5-3-7-18(20)23(32)30(24)21-10-6-4-8-19(21)26/h3-10,17H,11-15H2,1-2H3 |
InChIキー |
FLXSVGKTQNYYQW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



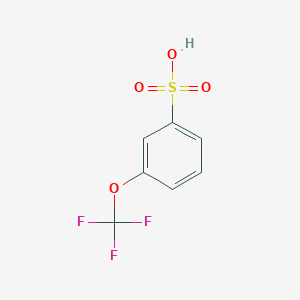
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
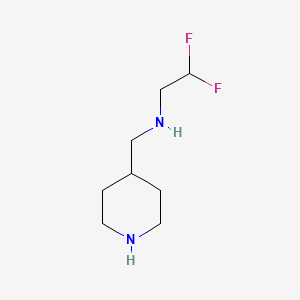
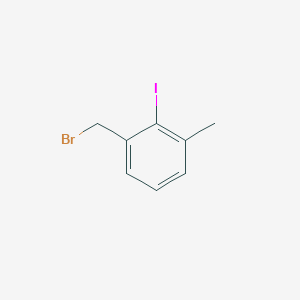
![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


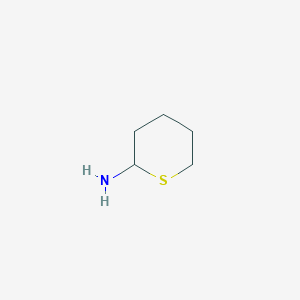
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
